Pramiracetam sulfate

Descripción general

Descripción

El sulfato de pramiracetam es un compuesto nootrópico que pertenece a la familia de los racetamos, un grupo de potenciadores cognitivos. Fue sintetizado inicialmente por científicos de Parke-Davis a finales de la década de 1970. El sulfato de pramiracetam es conocido por su potencial para mejorar las funciones cognitivas, particularmente la memoria y el aprendizaje. Se comercializa con diversos nombres comerciales como Pramistar y se utiliza en algunos países europeos para tratar las deficiencias cognitivas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar los efectos de las modificaciones estructurales en los potenciadores cognitivos.

Industria: El sulfato de pramiracetam se utiliza en el desarrollo de suplementos nootrópicos y potenciadores cognitivos.

Mecanismo De Acción

El sulfato de pramiracetam opera a través de un mecanismo de acción distintivo. A diferencia de muchos nootrópicos que modulan directamente los niveles de neurotransmisores, el sulfato de pramiracetam influye principalmente en las membranas neuronales y la eficiencia de la transmisión sináptica. Aumenta la captación de colina de alta afinidad en el hipocampo, facilitando la síntesis de acetilcolina, que es crucial para las funciones cognitivas como la atención, el aprendizaje y la memoria . Además, mejora el flujo sanguíneo cerebral, mejorando el metabolismo general del cerebro y los niveles de energía .

Análisis Bioquímico

Biochemical Properties

Pramiracetam sulfate plays a significant role in biochemical reactions within the brain. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with the neurotransmitter acetylcholine. This compound enhances the uptake of choline into neurons, which in turn increases the synthesis and release of acetylcholine . This interaction is crucial for improving cognitive functions such as memory and learning. Additionally, this compound has been shown to influence the activity of certain receptors in the brain, including the NMDA receptors, which are involved in synaptic plasticity and memory formation .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In neuronal cells, this compound enhances the release of neurotransmitters, particularly acetylcholine, which is essential for cognitive functions . This compound also influences cell signaling pathways, leading to improved synaptic plasticity and memory formation. This compound has been observed to increase the density of acetylcholine receptors in the hippocampus, a brain region critical for memory processing . Furthermore, this compound affects gene expression by upregulating the expression of genes involved in synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to high-affinity choline uptake sites, enhancing the uptake of choline into neurons . This increased choline availability leads to elevated acetylcholine synthesis and release, which is crucial for cognitive enhancement. This compound also modulates the activity of NMDA receptors, promoting synaptic plasticity and memory formation . Additionally, this compound has been shown to influence the expression of genes involved in neuroprotection and synaptic plasticity, further contributing to its cognitive-enhancing effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is known for its stability and long-lasting effects. Studies have shown that this compound can improve cognitive functions within hours of administration, with effects lasting for several hours . Long-term studies have demonstrated that continuous administration of this compound leads to sustained cognitive improvements and neuroprotection . The compound’s stability and resistance to degradation make it a reliable option for long-term cognitive enhancement .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can significantly improve cognitive functions without causing adverse effects . High doses of this compound may lead to toxic effects, including neurotoxicity and behavioral changes . It is essential to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the brain. The primary metabolic pathway of this compound involves its conversion to active metabolites that exert cognitive-enhancing effects . These metabolites interact with enzymes and cofactors involved in neurotransmitter synthesis and release, further enhancing cognitive functions . This compound also influences metabolic flux by increasing the availability of choline, which is a precursor for acetylcholine synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is readily absorbed into the bloodstream and crosses the blood-brain barrier to reach the brain . Within the brain, this compound interacts with transporters and binding proteins that facilitate its distribution to different brain regions . The compound’s ability to cross the blood-brain barrier and its efficient distribution within the brain contribute to its cognitive-enhancing effects .

Subcellular Localization

This compound exhibits specific subcellular localization within neurons. The compound is primarily localized in the synaptic vesicles, where it enhances the release of neurotransmitters . This compound also accumulates in the hippocampus, a brain region critical for memory processing . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within neurons . This localization is essential for this compound’s activity and function in enhancing cognitive functions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del sulfato de pramiracetam implica varios pasos. Un método común incluye la reacción de condensación del acetato de etilo de pirrolidona con N,N-diisopropiletanol. Esta reacción es seguida por la cloración y amonólisis para obtener el intermedio N,N-diisopropiletilamina . El producto final se obtiene a través de una serie de pasos de purificación, que incluyen disolución, filtración, redisolución, extracción, reflujo, congelación y filtración por succión .

Métodos de Producción Industrial

Para la producción a gran escala, el proceso involucra pasos similares, pero se optimiza para obtener un mayor rendimiento y pureza. El método incluye reacciones de condensación, cloración y amonólisis, seguidas de pasos de purificación para asegurar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El sulfato de pramiracetam experimenta diversas reacciones químicas, entre ellas:

Oxidación: El sulfato de pramiracetam puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Las reacciones de sustitución suelen implicar agentes halogenantes .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diversos derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos de pramiracetam sustituidos .

Comparación Con Compuestos Similares

El sulfato de pramiracetam a menudo se compara con otros racetamos, como:

Aniracetam: Conocido por sus efectos ansiolíticos además de la mejora cognitiva.

Oxiracetam: Similar al sulfato de pramiracetam, pero con un mecanismo de acción diferente.

Fenilpiracetam: Un derivado más potente con propiedades estimulantes.

El sulfato de pramiracetam es único debido a su alta potencia y mecanismo de acción específico, que lo diferencia de otros racetamos .

Propiedades

IUPAC Name |

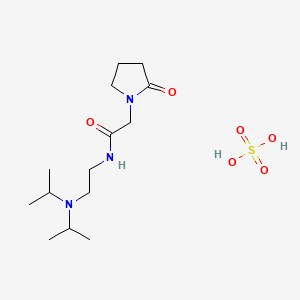

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.H2O4S/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;1-5(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSROKXFXFNERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68497-62-1 (Parent) | |

| Record name | Pramiracetam sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50223166 | |

| Record name | Pramiracetam sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72869-16-0 | |

| Record name | Pramiracetam sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiracetam sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pyrrolidineacetamide,N-(2-bis(1- methylethyl)amino)ethyl)-2-oxo,sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIRACETAM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP7O7MNS9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.